5-Methylthioisothiazole
Description
5-Methylthioisothiazole (C$4$H$5$NS$_2$) is a heterocyclic compound featuring a five-membered isothiazole ring with a methylthio (-SMe) substituent at the 5-position. The isothiazole core comprises one sulfur and one nitrogen atom at positions 1 and 2, respectively, distinguishing it from the thiazole family (sulfur at position 1, nitrogen at position 3). This structural arrangement confers unique electronic and reactivity profiles, making 5-methylthioisothiazole a versatile intermediate in organic synthesis. Notably, the 5-position of the isothiazole ring is highly reactive toward nucleophilic substitution, enabling the synthesis of diverse derivatives for pharmaceutical and materials research .
Properties
Molecular Formula |
C4H5NS2 |
|---|---|
Molecular Weight |
131.2 g/mol |
IUPAC Name |
5-methylsulfanyl-1,2-thiazole |
InChI |
InChI=1S/C4H5NS2/c1-6-4-2-3-5-7-4/h2-3H,1H3 |
InChI Key |
LRYMBQYPAJKHSI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=NS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The following table summarizes key structural and functional differences between 5-methylthioisothiazole and its analogs:
Key Observations:
- Substitution Patterns : 5-Methylthioisothiazole’s 5-SMe group facilitates nucleophilic displacement, unlike 5-chloro analogs (e.g., 5-Chloro-3-methylisothiazole), which require harsh conditions for substitution. This makes 5-methylthio derivatives more versatile in modular synthesis .
- Biological Activity : 5-Chloro-3-methylisothiazole derivatives exhibit potent antitumor activity against breast and colorectal cancer cell lines (comparable to Cisplatin, IC$_{50}$ ~1–10 µM), whereas 5-methylthioisothiazole itself is primarily a synthetic precursor without direct reported bioactivity .
- Thiazole vs. Isothiazole : Thiazole derivatives (e.g., 2-Chloro-5-methylthiazole) show broader antimicrobial applications but lack the nucleophilic susceptibility of isothiazoles due to differing electronic environments .
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